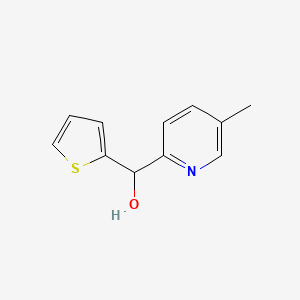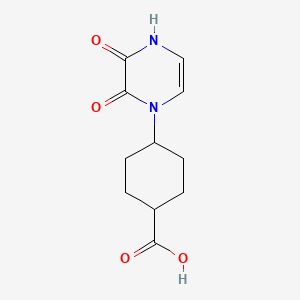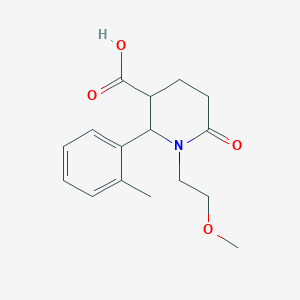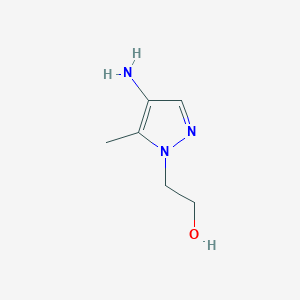
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a thiophene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with thiophene-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene. The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.
Major Products Formed
Oxidation: (5-Methylpyridin-2-yl)(thiophen-2-yl)ketone or aldehyde.
Reduction: (5-Methylpyridin-2-yl)(thiophen-2-yl)methane.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound can be used as a probe to study the interactions between pyridine and thiophene-containing molecules and biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, which can alter biological pathways. For example, its derivatives may inhibit specific enzymes involved in inflammatory processes or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
(Thiophen-2-yl)methanol: Lacks the pyridine ring, which reduces its potential for biological interactions.
(5-Methylpyridin-2-yl)(thiophen-2-yl)ketone: Similar structure but with a ketone group instead of an alcohol, leading to different chemical properties and reactivity.
Uniqueness
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual functionality makes it a valuable compound for various scientific research applications, including the synthesis of complex molecules and the study of biological interactions.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-5-9(12-7-8)11(13)10-3-2-6-14-10/h2-7,11,13H,1H3 |
InChI Key |
GAEJEKXVVJYGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)


![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)





![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
